

Spectroscopic Profile of 2-Cyclopropylacetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclopropylacetaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclopropylacetaldehyde** (C_5H_8O), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

2-Cyclopropylacetaldehyde is a valuable building block in organic synthesis, utilized in the formation of a variety of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted spectroscopic data and outlines the standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **2-Cyclopropylacetaldehyde**, the following data has been generated using validated computational prediction models. These predictions offer a reliable reference for the expected spectroscopic features of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The predicted ^1H NMR spectrum of **2-Cyclopropylacetaldehyde** reveals the distinct proton environments within the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehydic proton (-CHO)
~2.4	Doublet of Doublets (dd)	2H	Methylene protons (-CH ₂ -) adjacent to the carbonyl and cyclopropyl groups
~1.0	Multiplet (m)	1H	Methine proton (-CH-) of the cyclopropyl group
~0.6	Multiplet (m)	2H	Methylene protons (-CH ₂ -) of the cyclopropyl group (diastereotopic)
~0.2	Multiplet (m)	2H	Methylene protons (-CH ₂ -) of the cyclopropyl group (diastereotopic)

Table 1: Predicted ^1H NMR Data for **2-Cyclopropylacetaldehyde**.

The predicted ^{13}C NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) (ppm)	Assignment
~202	Carbonyl carbon (-CHO)
~50	Methylene carbon (-CH ₂ -) adjacent to the carbonyl group
~10	Methine carbon (-CH-) of the cyclopropyl group
~5	Methylene carbons (-CH ₂ -) of the cyclopropyl group

Table 2: Predicted ¹³C NMR Data for **2-Cyclopropylacetaldehyde**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of **2-Cyclopropylacetaldehyde** is expected to show characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (cyclopropyl and alkyl)
~2820, ~2720	Medium	C-H stretch (aldehydic proton)
~1725	Strong	C=O stretch (aldehyde)
~1450	Medium	CH ₂ bend
~1020	Medium	C-C stretch (cyclopropyl ring)

Table 3: Predicted Infrared (IR) Absorption Data for **2-Cyclopropylacetaldehyde**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Ratio	Relative Intensity	Possible Fragment
84	High	[M] ⁺ (Molecular Ion)
83	Moderate	[M-H] ⁺
55	High	[M-CHO] ⁺
41	High	[C ₃ H ₅] ⁺ (Cyclopropyl cation)
29	Moderate	[CHO] ⁺

Table 4: Predicted Mass Spectrometry Data for **2-Cyclopropylacetaldehyde**.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Cyclopropylacetaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of neat **2-Cyclopropylacetaldehyde** between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl_4) and place the solution in a liquid IR cell.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the salt plates or the solvent-filled cell.
- Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Introduce a dilute solution of **2-Cyclopropylacetaldehyde** into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

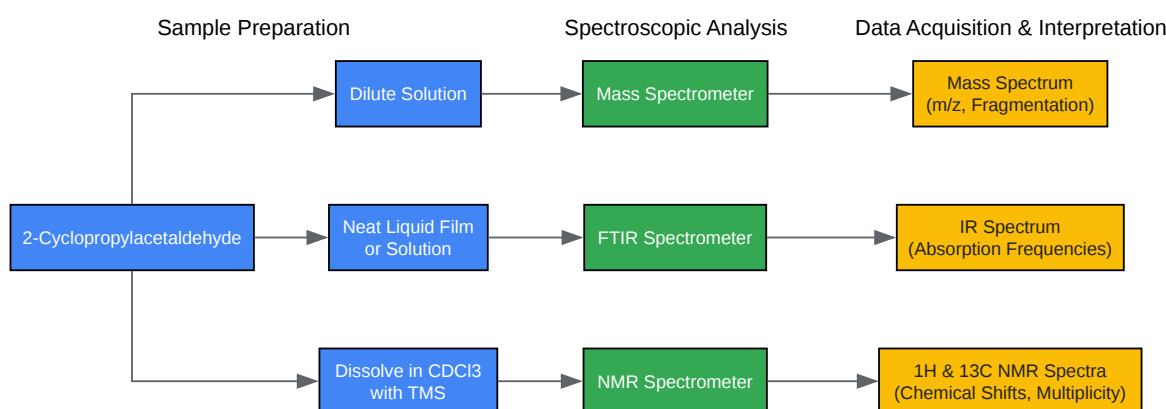
- Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).
- The resulting spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Cyclopropylacetaldehyde**.



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